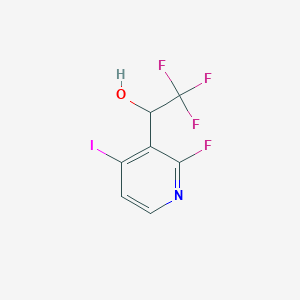

2,2,2-Trifluoro-1-(2-fluoro-4-iodopyridin-3-yl)ethanol

Número de catálogo B8629592

Peso molecular: 321.01 g/mol

Clave InChI: NKCJJEQKFDJUGJ-UHFFFAOYSA-N

Atención: Solo para uso de investigación. No para uso humano o veterinario.

Patent

US08367697B2

Procedure details

2-fluoro-4-iodo-pyridine-3-carbaldehyde (50 g, 199.2 mmol) was dissolved in dry THF (600.0 mL) and the mixture cooled to 3.5° C. Trimethyl-(trifluoromethyl)silane (102.0 g, 106.0 mL, 717.1 mmol) was added and the mixture was stirred for 10 minutes (temp held at 3.6° C.) then tetrabutylammonium fluoride (9.960 mL of 1 M, 9.960 mmol) (in THF) was added dropwise. The temperature increased rapidly to 23.6° C. on adding ca 0.5 ml. The remainder of the solution was added slowly over 10 minutes—the reaction temperature did not increase further. The reaction mixture became dark brown in colour, and was diluted by slow addition of 6M HCl (500 ml) with the ice bath still in place. The temperature increased to a maximum of 27.8° C. The mixture was stirred for 10 minutes and then re-cooled in an ice bath and sodium hydroxide (120 g total) was added partially as solid, then as a concentrated solution in water. The pH of the final mixture was 6-7. The mixture was diluted with EtOAc (500 ml) and the organic layer removed. The aqueous was extracted with EtOAc (2×500 ml) and the combined organics washed with brine (250 ml), dried (MgSO4), filtered and concentrated to a dark brown oil which was purified by filtration through a silica plug eluting with a 15%-30% EtOAc/Hexanes solvent system. The product was collected as a beige solid (45 g, 71% Yield).

[Compound]

Name

ice

Quantity

0 (± 1) mol

Type

solvent

Reaction Step Four

[Compound]

Name

final mixture

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Identifiers

|

REACTION_CXSMILES

|

[F:1][C:2]1[C:7]([CH:8]=[O:9])=[C:6]([I:10])[CH:5]=[CH:4][N:3]=1.C[Si](C)(C)[C:13]([F:16])([F:15])[F:14].Cl.[OH-].[Na+]>C1COCC1.O.CCOC(C)=O.[F-].C([N+](CCCC)(CCCC)CCCC)CCC>[F:14][C:13]([F:16])([F:15])[CH:8]([C:7]1[C:2]([F:1])=[N:3][CH:4]=[CH:5][C:6]=1[I:10])[OH:9] |f:3.4,8.9|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

9.96 mL

|

|

Type

|

catalyst

|

|

Smiles

|

[F-].C(CCC)[N+](CCCC)(CCCC)CCCC

|

Step Two

|

Name

|

|

|

Quantity

|

50 g

|

|

Type

|

reactant

|

|

Smiles

|

FC1=NC=CC(=C1C=O)I

|

|

Name

|

|

|

Quantity

|

600 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Three

|

Name

|

|

|

Quantity

|

106 mL

|

|

Type

|

reactant

|

|

Smiles

|

C[Si](C(F)(F)F)(C)C

|

Step Four

|

Name

|

|

|

Quantity

|

500 mL

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

[Compound]

|

Name

|

ice

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

120 g

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Six

[Compound]

|

Name

|

final mixture

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Eight

|

Name

|

|

|

Quantity

|

500 mL

|

|

Type

|

solvent

|

|

Smiles

|

CCOC(=O)C

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

3.5 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the mixture was stirred for 10 minutes (temp held at 3.6° C.)

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The temperature increased rapidly to 23.6° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

on adding ca 0.5 ml

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The remainder of the solution was added slowly over 10 minutes—the reaction temperature

|

|

Duration

|

10 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

did not increase further

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The temperature increased to a maximum of 27.8° C

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The mixture was stirred for 10 minutes

|

|

Duration

|

10 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

re-cooled in an ice bath

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the organic layer removed

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The aqueous was extracted with EtOAc (2×500 ml)

|

WASH

|

Type

|

WASH

|

|

Details

|

the combined organics washed with brine (250 ml)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried (MgSO4)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated to a dark brown oil which

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

was purified by filtration through a silica plug

|

WASH

|

Type

|

WASH

|

|

Details

|

eluting with a 15%-30% EtOAc/Hexanes solvent system

|

Outcomes

Product

Details

Reaction Time |

10 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

FC(C(O)C=1C(=NC=CC1I)F)(F)F

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 45 g | |

| YIELD: PERCENTYIELD | 71% | |

| YIELD: CALCULATEDPERCENTYIELD | 70.4% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |